2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide
Description
2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide is a synthetic organic compound that features a furan ring substituted with a carboxamide group, a morpholine ring, and a methyl group
Properties
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-10-11(2-7-17-10)12(15)13-3-4-14-5-8-16-9-6-14/h2,7H,3-6,8-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVTWSKTFKSGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the furan ring with an amine, such as 2-(morpholin-4-yl)ethylamine, under suitable conditions.
Methylation: The final step involves the methylation of the furan ring to introduce the methyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can serve as a probe in biological studies to investigate the function of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The furan ring and carboxamide group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[2-(piperidin-4-yl)ethyl]furan-3-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
2-methyl-N-[2-(pyrrolidin-4-yl)ethyl]furan-3-carboxamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activity compared to its analogs with different heterocyclic rings. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable scaffold in drug design and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
